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molecular formula C9H9NO2S B3236148 N-(prop-2-yn-1-yl)benzenesulfonamide CAS No. 13630-91-6

N-(prop-2-yn-1-yl)benzenesulfonamide

Cat. No. B3236148
M. Wt: 195.24 g/mol
InChI Key: UBKNDYQTOPYHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04749407

Procedure details

A benzenesulfonyl chloride derivative of the general formula (2) is reacted with propargylamine to obtain an N-propargylbenzenesulfonamide derivative of the general formula (4). A compound of the general formula (4) is reacted with 2-trifluoromethylbenzoyl halide to synthesize a compound of the general formula (1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([S:7](Cl)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:11]([NH2:14])[C:12]#[CH:13]>>[CH2:11]([NH:14][S:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)(=[O:9])=[O:8])[C:12]#[CH:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C#C)NS(=O)(=O)C1=CC=CC=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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